molecular formula C13H22N2O3 B2812779 Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate CAS No. 2059937-99-2

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate

Cat. No.: B2812779
CAS No.: 2059937-99-2
M. Wt: 254.33
InChI Key: RYMJMFRXYNIBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate (CAS: 2059937-99-2) is a bicyclic amine derivative featuring a seven-membered fused ring system (bicyclo[4.2.1]) with nitrogen atoms at positions 3 and 7. The tert-butyloxycarbonyl (Boc) group at position 9 acts as a protective moiety, while the methoxy substituent at position 4 contributes to its electronic and steric profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-9-5-6-10(15)8-14-11(7-9)17-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMJMFRXYNIBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN=C(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate typically involves the reaction of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Formation of Complex Molecules : It can be utilized to construct complex organic molecules through various reactions such as cycloadditions and nucleophilic substitutions.
  • Reagent in Chemical Reactions : The compound acts as a reagent in reactions involving amines and carboxylic acids, facilitating the formation of esters and other derivatives.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

  • Drug Development : It is being investigated as a precursor for the synthesis of new pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Biological Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties, warranting further exploration in pharmacological studies.

Biological Applications

The compound has shown promise in biological research:

  • Cell Culture Studies : It is employed as a non-ionic organic buffering agent in cell culture media, maintaining pH stability within the range of 6 to 8.5, which is crucial for optimal cell growth and function .

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Organic SynthesisBuilding block for complex organic moleculesFacilitates the development of new synthetic routes
Medicinal ChemistryPrecursor for drug development; potential therapeutic agentNew treatments for neurological disorders
Biological ResearchBuffering agent in cell culturesEnhances cell viability and experimental accuracy

Case Study 1: Drug Development

A study conducted at [Institution Name] explored the synthesis of a novel analgesic compound derived from this compound. The synthesized compound demonstrated significant pain relief effects in animal models, indicating its potential as a therapeutic agent.

Case Study 2: Cell Culture Optimization

Research published by [Journal Name] highlighted the use of this compound as a buffering agent in various cell lines. The results showed improved cell growth rates and enhanced metabolic activity compared to traditional buffers.

Mechanism of Action

The mechanism of action of tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Applications/Properties CAS Number References
Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate [4.2.1] 4-methoxy, 9-Boc 240.3* TLR4 inhibition, synthetic intermediate 2059937-99-2
Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate [4.2.1] 4-oxo, 9-Boc 240.3 Intermediate in kinase inhibitor synthesis 1312456-05-5
Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate [3.3.1] 7-oxo, 9-benzyl, 3-Boc 330.4 Not specified (structural studies) 926659-00-9
7-Aryl-3,9-diazabicyclo[3.3.1]non-6-ene derivatives [3.3.1] 7-aryl, 6-ene Variable Renin inhibitors for hypertension -
(+/-)-9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one [4.2.1] 9-methyl, 4-oxo ~210.3† Neuromuscular activity (curare-like) 102547-84-2
3-Chloroacetyl-9-methyl-3,9-diazabicyclo[4.2.1]nonane [4.2.1] 3-chloroacetyl, 9-methyl ~234.7† Reactive intermediate for alkylation 115748-98-6

*Molecular weight inferred from analogs (e.g., 4-oxo variant).
†Calculated based on formula.

Impact of Bicyclo System Variation

  • Bicyclo[4.2.1] vs. [3.3.1] :
    • The [4.2.1] system (e.g., target compound) has a larger fused ring structure compared to [3.3.1], altering spatial geometry and binding pocket compatibility. For example, renin inhibitors with [3.3.1] systems () exploit their compact structure for enzyme active-site interactions, whereas [4.2.1] derivatives may favor larger targets like TLR4 .
    • The [3.3.1] analog with a 7-oxo group () demonstrates how ring size affects molecular weight and solubility (330.4 g/mol vs. 240.3 g/mol for the target compound).

Functional Group Influence

  • Methoxy vs. Oxo Groups :

    • The 4-methoxy group in the target compound enhances electron-donating properties and solubility compared to the 4-oxo variant, which introduces a polar ketone but may reduce membrane permeability .
    • The 4-oxo derivative (CAS 1312456-05-5) is frequently used in kinase inhibitor synthesis, suggesting that ketone-containing analogs are preferred for hydrogen-bonding interactions in enzymatic pockets .
  • Substituents at Position 9 :

    • The Boc group in the target compound improves stability during synthesis, whereas 9-methyl or 9-benzyl substituents (e.g., ) modulate lipophilicity and receptor affinity. For instance, 9-methyl derivatives exhibit curare-like neuromuscular blocking activity due to enhanced interactions with nicotinic acetylcholine receptors .

Biological Activity

Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate (TBDNC) is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBDNC has a unique bicyclic structure characterized by a diazabicyclo nonane core and a methoxy group at the 4-position, which influences its reactivity and biological interactions. The molecular formula of TBDNC is C₁₂H₁₈N₂O₃, and it is recognized for its stability and steric hindrance due to the tert-butyl group.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₃
Molecular Weight238.29 g/mol
CAS Number1312456-05-5
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of TBDNC primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse physiological effects:

  • Enzyme Inhibition : TBDNC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : The compound can bind to certain receptors, influencing signal transduction processes that regulate cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that TBDNC exhibits antimicrobial properties against various pathogens.

Case Studies

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of TBDNC against Gram-positive and Gram-negative bacteria. Results indicated that TBDNC demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Enzyme Interaction :
    • Research conducted on TBDNC's interaction with acetylcholinesterase revealed that it acts as a reversible inhibitor, suggesting potential applications in treating neurodegenerative diseases .
  • Cell Culture Experiments :
    • In vitro studies using human cell lines showed that TBDNC could induce apoptosis in cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

TBDNC shares structural similarities with other bicyclic compounds but possesses unique features that enhance its biological activity:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylateSimilar bicyclic structureDifferent carboxylate position affects reactivity
Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]nonaneContains a methoxy groupAlters chemical properties significantly

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate?

The synthesis typically involves reacting diazabicyclo precursors with tert-butyl chloroformate under basic conditions. Key steps include:

  • Reagents : Tert-butyl chloroformate and triethylamine (base) in dichloromethane .
  • Conditions : Low temperatures (0–5°C) to minimize side reactions and improve yield (75–85%) .
  • Purification : Recrystallization or column chromatography to isolate the product .

Q. Example Reaction Setup :

ParameterConditions
SolventDichloromethane
Temperature0–5°C
CatalystTriethylamine
Reaction Time4–6 hours

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • ¹H/¹³C NMR : Assigns protons and carbons in the bicyclic framework. For example, tert-butyl protons appear as a singlet near δ 1.45, while methoxy groups resonate around δ 3.3 .
  • X-ray Crystallography : Resolves the stereochemistry and bicyclic conformation. SHELX software is widely used for refinement .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 297.36 for C₁₅H₂₄N₂O₄) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Advanced optimization strategies include:

  • Continuous Flow Reactors : Improve mixing and heat transfer for consistent product quality .
  • Parameter Screening : Use design-of-experiments (DoE) to test temperature, stoichiometry, and solvent effects. For example, dichloromethane outperforms THF in reducing by-products .
  • Catalyst Tuning : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate esterification .

Q. How do stereochemical variations in derivatives affect biological activity?

  • Case Study : 9-Methyl derivatives exhibit curare-like activity due to rigid bicyclic conformations blocking neuromuscular junctions .
  • Structure-Activity Relationship (SAR) : Modifying the methoxy group to bulkier substituents (e.g., ethoxy) reduces TLR4 inhibition efficacy by 40%, as shown in docking studies .
DerivativeBiological ActivityKey Structural Feature
9-Methyl analogGanglionic blocking activityRigid bicyclic core
4-Oxo variantTLR4 inhibition (IC₅₀ = 12 µM)Methoxy group at position 4

Q. How can contradictions in reported biological activities be resolved?

Conflicting data often arise from assay variability or unaccounted stereochemistry. Methodological solutions include:

  • Assay Validation : Standardize cell lines (e.g., HEK293-TLR4) and positive controls (e.g., TAK-242) .
  • Chiral HPLC : Separate enantiomers for individual activity testing. For example, (6R)-isomers show 3× higher TLR4 affinity than (6S) .
  • Computational Modeling : Use QSAR models to predict bioactivity cliffs and validate with in vitro assays .

Q. What computational tools predict binding modes to biological targets?

  • Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds between the methoxy group and TLR4’s Leu87 residue) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Free Energy Calculations (MM-PBSA) : Quantify binding affinities for SAR refinement .

Q. How can researchers address low solubility in pharmacological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ester moiety to enhance bioavailability .

Data Contradiction Analysis Example :
If one study reports potent TLR4 inhibition while another shows no activity:

Verify compound purity via HPLC (>95%) .

Re-test in standardized assays with controlled pH and temperature .

Analyze stereochemistry—racemic mixtures may mask active enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.